ALOX15 Inhibition Potency: Baseline Activity Profile for Lead Optimization
The compound demonstrates direct, albeit moderate, inhibitory activity against human ALOX15, a target validated in inflammation and cancer models. Its measured IC50 of 25,000 nM establishes it as a starting point for hit-to-lead optimization, which is markedly less potent than optimized leads in the same target class, such as compound 8a (ALOX15-IN-2) with an IC50 of 2,790 nM [1]. This significant potency gap highlights the compound's role as a structural probe for early-stage SAR exploration rather than a late-stage lead.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 25,000 nM |
| Comparator Or Baseline | ALOX15-IN-2 (compound 8a): IC50 = 2,790 nM |
| Quantified Difference | ~9-fold less potent than a known lead inhibitor |
| Conditions | Human ALOX15 enzyme assay; substrate: arachidonic acid (for comparator) vs. linoleic acid (for target compound) |
Why This Matters
Quantifies the target engagement level, allowing scientists to differentiate this compound from more potent ALOX15 inhibitors and position it correctly as an early-stage screening hit for SAR campaigns.
- [1] BindingDB. (2024). Entry BDBM50123663 / CHEMBL3622747: 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide. Data curated from ChEMBL. View Source
